molecular formula C23H30N4O3 B2993515 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 922118-89-6

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No.: B2993515
CAS No.: 922118-89-6
M. Wt: 410.518
InChI Key: KUDVPYKPYBVWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.518. The purity is usually 95%.
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Scientific Research Applications

Novel Anticancer Agents

Research has identified derivatives of the compound as novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity. The variations in substituents at specific positions on the compound's structure significantly affect its activity against topoisomerase I, a key enzyme involved in DNA replication and transcription. These findings suggest potential therapeutic applications in cancer treatment, where controlling the DNA replication of cancer cells is crucial (Ruchelman et al., 2004).

Synthesis and Transformation of Esters

Another area of application involves the synthesis and transformation of esters, where the compound acts as a precursor in the formation of various ester derivatives. The research explores the reaction of the compound with different diamines and hydrazine, leading to the cyclization and formation of N-phenyl-N′-hydroxyalcoyl-thio-ureas, indicating its utility in synthetic organic chemistry (Cherbuliez et al., 1967).

Orexin Receptor Antagonism

In the field of pharmacology, derivatives of this compound have been studied for their role in modulating the orexin system, which is involved in regulating sleep and wakefulness. Blockade of orexin receptors by these derivatives has been shown to promote sleep in animal models, highlighting their potential as therapeutic agents for sleep disorders (Dugovic et al., 2009).

ABCB1 Inhibitors

The compound and its derivatives have also been investigated as inhibitors of the ABCB1 transporter, a protein that plays a significant role in drug resistance by pumping drugs out of cells. Studies have shown that certain derivatives can inhibit ABCB1 activity, suggesting their potential to overcome drug resistance in cancer therapy (Colabufo et al., 2008).

Cardiovascular and Smooth Muscle Effects

Research on isoquinolines, including derivatives of the compound , has explored their effects on blood pressure, respiration, and smooth muscle. Findings from these studies have implications for understanding the compound's potential effects on the cardiovascular system and its utility in developing treatments for cardiovascular diseases (Fassett & Hjort, 1938).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-26(2)21(17-7-12-20-16(14-17)6-5-13-27(20)3)15-24-22(28)23(29)25-18-8-10-19(30-4)11-9-18/h7-12,14,21H,5-6,13,15H2,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDVPYKPYBVWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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